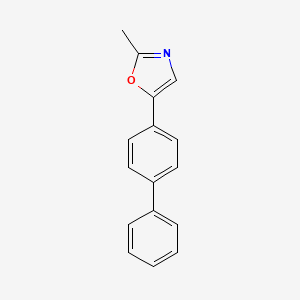![molecular formula C21H33NO4Si B13693164 (R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolidinone ring, a benzyl group, and a tert-butyldimethylsilyl-protected hydroxyl group. Its stereochemistry is defined by the ®-configuration at specific chiral centers, making it a valuable molecule for asymmetric synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Final Coupling: The final step involves coupling the protected intermediate with a suitable acylating agent to introduce the 2-methylbutanoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Benzyl bromide, benzyl chloride, tert-butyldimethylsilyl chloride (TBDMS-Cl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. Its unique structure allows for the selective formation of chiral centers in target molecules, making it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its ability to form stable intermediates makes it useful in the development of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The oxazolidinone ring is a common motif in antibiotics, and modifications of this structure may lead to new antimicrobial agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
作用機序
The mechanism of action of ®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The benzyl and tert-butyldimethylsilyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(S)-4-Benzyl-3-[(S)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one: The enantiomer of the compound, with (S)-configuration at the chiral centers.
4-Benzyl-3-[(4-hydroxy-2-methylbutanoyl]oxazolidin-2-one: A similar compound without the tert-butyldimethylsilyl protection.
4-Benzyl-3-[(4-methylbutanoyl]oxazolidin-2-one: A compound with a different acyl group.
Uniqueness
®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one is unique due to its specific stereochemistry and the presence of the tert-butyldimethylsilyl-protected hydroxyl group. This protection enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C21H33NO4Si |
|---|---|
分子量 |
391.6 g/mol |
IUPAC名 |
4-benzyl-3-[4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H33NO4Si/c1-16(12-13-26-27(5,6)21(2,3)4)19(23)22-18(15-25-20(22)24)14-17-10-8-7-9-11-17/h7-11,16,18H,12-15H2,1-6H3 |
InChIキー |
VVQYUTPFXZMRKD-UHFFFAOYSA-N |
正規SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


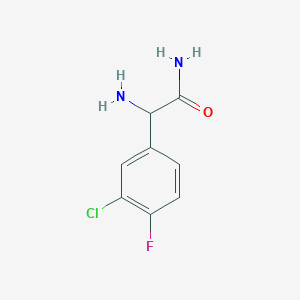
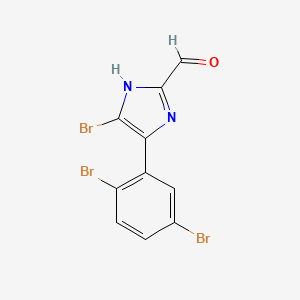
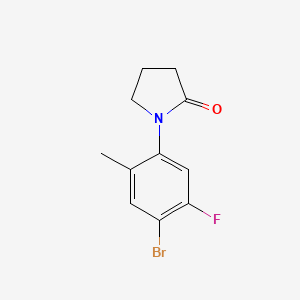
![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
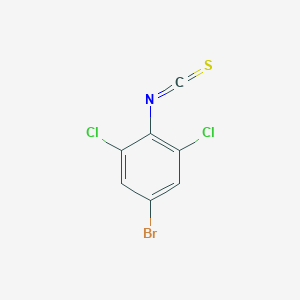
![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
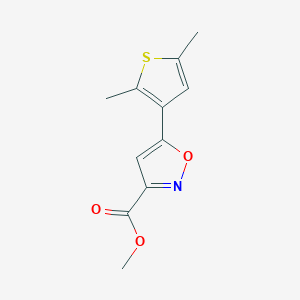
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
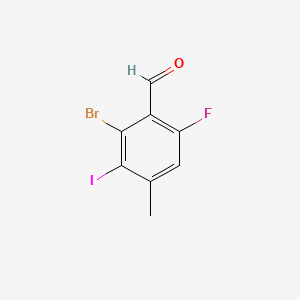

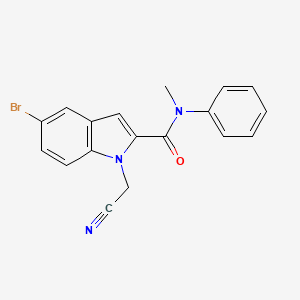
![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
